molecular formula C8H9N3 B1610959 2-(Ethylamino)nicotinonitrile CAS No. 52583-89-8

2-(Ethylamino)nicotinonitrile

Cat. No. B1610959
CAS RN: 52583-89-8
M. Wt: 147.18 g/mol
InChI Key: GPDBAOOTLKONEG-UHFFFAOYSA-N
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Description

2-(Ethylamino)nicotinonitrile is a chemical compound with the molecular formula C8H9N3. It is a crystalline solid that is soluble in organic solvents like methanol, ethanol, and dimethylformamide .


Synthesis Analysis

The synthesis of 2-(Ethylamino)nicotinonitrile can be achieved from 2-Chloro-3-cyanopyridine and Ethylamine .


Molecular Structure Analysis

The molecular structure of 2-(Ethylamino)nicotinonitrile contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 nitrile (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

2-(Ethylamino)nicotinonitrile has a molecular weight of 147.18 g/mol. It has a melting point of 83-86°C. The compound is stable at room temperature and pressure and can be stored for an extended period without decomposition .

Scientific Research Applications

Synthesis and Derivatives

  • Primitive Earth Synthesis : Early research suggests that compounds like nicotinonitrile, which include 2-(Ethylamino)nicotinonitrile, could have been synthesized under primitive Earth conditions, indicating their potential role in prebiotic chemistry (Friedmann, Miller, & Sanchez, 1971).
  • Development of Synthetic Methods : The development of methods for synthesizing arylated or alkylated nicotinonitriles, including 2-(Ethylamino)nicotinonitrile derivatives, remains an active area of research, highlighting their significance in organic chemistry (Iwai et al., 2022).

Chemical Reactions and Mechanisms

  • Behavior Towards Carbon Nucleophiles : Studies have investigated the reactions of related compounds with carbon nucleophiles, providing insights into possible synthetic pathways and mechanisms relevant to 2-(Ethylamino)nicotinonitrile (Al-Omran & El-Khair, 2013).
  • Anticancer Assessment : Research has been conducted on the synthesis of 2-Aminonicotinonitrile derivatives and their potential anticancer properties, which could extend to 2-(Ethylamino)nicotinonitrile (Mansour et al., 2021).

Biological Implications and Applications

  • Influence on Purine Metabolism : Certain derivatives of nicotinonitriles, such as 2-(Ethylamino)nicotinonitrile, have been found to influence purine metabolism, which has implications in cellular biology and potential medical applications (Krakoff, 1964).

Additional Research Areas

  • Synthesis of Novel Derivatives : Various studies have focused on the synthesis of novel derivatives of nicotinonitriles, including potential applications in imaging and diagnosis, such as in Alzheimer's Disease (Škofic et al., 2005).
  • Antibacterial and Anticancer Properties : Some research has explored the synthesis of nicotinonitrile derivatives for their antibacterial and anticancer activities, which could be relevant for 2-(Ethylamino)nicotinonitrile (Mekky & Sanad, 2022).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(ethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDBAOOTLKONEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574832
Record name 2-(Ethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52583-89-8
Record name 2-(Ethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 4 g. of 2-chloronicotinonitrile in 200 ml. of a saturated ethanolic ethylamine solution was heated under reflux for 5 hours. The solution was cooled and was diluted with 400 ml. of water. The precipitate of 2-ethylaminonicotinonitrile which formed was collected, air dried and was used directly in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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